Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}propanoate
Description
Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}propanoate (CAS: 338754-11-3) is a pyrimidine derivative with a molecular formula of C₁₅H₁₄F₃N₃O₂S and a molecular weight of 357.36 g/mol . The compound features:
- A central pyrimidine ring substituted with a 2-pyridinyl group at position 2 and a trifluoromethyl group at position 6.
- A sulfanyl (-S-) linker connecting the pyrimidine core to an ethyl propanoate ester side chain.
Properties
IUPAC Name |
ethyl 2-[2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S/c1-3-23-14(22)9(2)24-12-8-11(15(16,17)18)20-13(21-12)10-6-4-5-7-19-10/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEGZODXNUELIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}propanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl chloride with ethyl 2-mercaptopropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions to form dihydropyridine or dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridine, dihydropyrimidine derivatives, and various substituted analogs depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C14H14F3N3OS
- Molecular Weight: 325.34 g/mol
- IUPAC Name: Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}propanoate
The compound features a pyrimidine core with trifluoromethyl and pyridinyl substituents, which enhance its biological activity.
Scientific Research Applications
-
Anticancer Activity
- This compound has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that related pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for drug development targeting cancer .
-
Antiviral Properties
- Research indicates that derivatives of pyrimidine compounds can inhibit viral replication. The presence of the pyridinyl group may contribute to enhanced binding affinity to viral targets.
- Data Table: Antiviral Efficacy of Pyrimidine Derivatives
-
Inhibition of Enzymatic Activity
- The compound may also serve as an inhibitor for specific enzymes involved in disease pathology, such as Janus kinases (JAKs). JAK inhibitors are crucial in treating autoimmune diseases and certain cancers.
- Case Study: A patent application highlighted the synthesis of similar pyrimidine compounds as effective JAK inhibitors, demonstrating their therapeutic potential in inflammatory conditions .
-
Neuroprotective Effects
- Some studies suggest that compounds with a similar structure exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's.
- Data Table: Neuroprotective Effects of Related Compounds
Mechanism of Action
The mechanism of action of Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
4-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile
- Molecular Formula : C₁₇H₉F₃N₄O
- Molecular Weight : 342.28 g/mol
- Key Differences: Replaces the sulfanyl-propanoate group with an oxy (-O-) linker and a benzenecarbonitrile substituent.
- Implications : Likely exhibits altered pharmacokinetics compared to the target compound due to reduced lipophilicity and steric bulk.
Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarboxylate
- Molecular Formula : C₁₈H₁₂F₃N₃O₃
- Molecular Weight : 375.31 g/mol
- Key Differences: Features a methyl benzoate substituent linked via an oxygen atom instead of the ethyl propanoate-sulfanyl group. The aromatic benzoate moiety may enhance π-π stacking interactions but could reduce solubility .
- Implications : The methyl ester may confer lower metabolic stability compared to ethyl esters due to faster hydrolysis in vivo.
Ethyl 2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate
- Molecular Formula : C₂₀H₁₉F₃N₂O₄S
- Molecular Weight : 440.44 g/mol
- Key Differences: Replaces the pyrimidine core with a pyridine ring substituted with a cyano group and a 3,4-dimethoxyphenyl group.
- Implications : The pyridine core and dimethoxyphenyl group may broaden biological activity but reduce selectivity compared to the target compound.
Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate
- Molecular Formula : C₂₂H₂₂N₂O₄S₂
- Molecular Weight : 442.6 g/mol
- Key Differences :
Key Research Findings
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity across all analogs, making them suitable for hydrophobic target binding .
- Sulfanyl vs. Oxy Linkers : Sulfanyl groups (as in the target compound) may improve redox activity and metal coordination, whereas oxy linkers favor hydrogen bonding .
- Ester Side Chains: Ethyl propanoate esters (target compound) balance hydrolysis resistance and solubility better than methyl esters .
- Structural Modifications : Pyridine-to-pyrimidine substitutions (e.g., ) alter electronic properties and steric accessibility, impacting biological activity .
Biological Activity
Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}propanoate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H15F3N4OS
- Molecular Weight : 366.37 g/mol
- CAS Number : 338418-30-7
The compound features a pyrimidine ring substituted with trifluoromethyl and pyridine moieties, linked through a sulfanyl group to an ethyl propanoate. This unique structure is believed to contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways such as NF-kappaB and AP-1, which are crucial for inflammatory responses and cancer progression .
- G Protein-Coupled Receptors (GPCRs) : It has been suggested that the compound could modulate GPCR activity, influencing pathways related to cell proliferation and apoptosis .
Anticancer Properties
Several studies have explored the anticancer potential of related compounds. For instance, analogues of this compound have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study :
- In Vitro Studies : In a study involving Jurkat T cells, derivatives were tested for their ability to inhibit AP-1 mediated transcriptional activation. Results indicated significant inhibition at micromolar concentrations, suggesting potent anticancer activity .
Antimicrobial Activity
Research into the antimicrobial properties of similar pyrimidine derivatives has revealed effectiveness against a range of pathogens. The presence of the pyridine and trifluoromethyl groups is thought to enhance membrane permeability, allowing better interaction with microbial targets.
Data Summary Table
Research Findings
Recent studies have demonstrated that the structural modifications in this compound can significantly affect its biological activity:
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrimidine ring influence both potency and selectivity against specific biological targets. Compounds with enhanced lipophilicity generally exhibit improved cellular uptake and bioavailability .
- Synergistic Effects : Combinations with other therapeutic agents have shown enhanced efficacy in preclinical models, indicating potential for use in combination therapies for more effective treatment regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
